molecular formula C19H12BrF3O6 B255319 METHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE

METHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B255319
M. Wt: 473.2 g/mol
InChI Key: PLPCTDSARKEXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C19H12BrF3O6 and a molecular weight of 473.2 g/mol. This compound is part of the coumarin family, which is known for its diverse biological and pharmacological properties .

Preparation Methods

The synthesis of METHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves several steps. One common method includes the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . This reaction forms the intermediate compound, which is then further reacted with other reagents to produce the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the bromophenoxy group, where the bromine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:

    [3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxyacetic acid: This compound has a similar structure but differs in the presence of a carboxylic acid group instead of the ester group.

    Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: This compound is similar but has an ethyl group instead of a methyl group. The uniqueness of METHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12BrF3O6

Molecular Weight

473.2 g/mol

IUPAC Name

methyl 2-[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C19H12BrF3O6/c1-26-15(24)9-27-10-6-7-11-14(8-10)29-18(19(21,22)23)17(16(11)25)28-13-5-3-2-4-12(13)20/h2-8H,9H2,1H3

InChI Key

PLPCTDSARKEXAR-UHFFFAOYSA-N

SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br

Origin of Product

United States

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